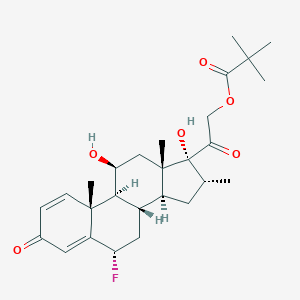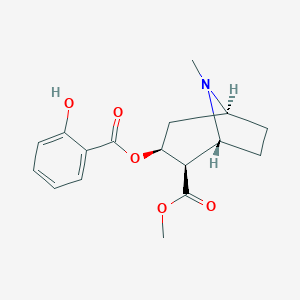
Taurochénodeoxycholate de sodium
Vue d'ensemble
Description
Sodium taurochenodeoxycholate is a bile acid salt that plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. It is one of the primary bile acids produced in the liver and is involved in various metabolic processes, including cholesterol metabolism and bile flow regulation.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of sodium taurochenodeoxycholate, they do mention the synthesis of a related bile acid, taurohyodeoxycholic acid . This synthesis involves aminolysis of sodium taurine with a mixed anhydride derived from hyodeoxycholic acid, suggesting that a similar approach could potentially be used for synthesizing sodium taurochenodeoxycholate.
Molecular Structure Analysis
The molecular structure of sodium taurochenodeoxycholate is not directly discussed in the provided papers. However, the crystal structure of a related compound, sodium taurodeoxycholate monohydrate, has been studied, revealing a trigonal space group and a helical arrangement of molecules . This information could provide insights into the molecular structure of sodium taurochenodeoxycholate, as both compounds share similar structural features.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving sodium taurochenodeoxycholate. However, they do discuss the metabolism of related bile acids, such as the conversion of sodium taurolithocholate to taurochenodeoxycholate in hamsters . This indicates that sodium taurochenodeoxycholate can be involved in metabolic pathways and may undergo transformations within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium taurochenodeoxycholate are indirectly mentioned through its effects on biological systems. For instance, sodium taurochenodeoxycholate has been shown to decrease acidic steroid synthesis, cholesterol turnover, and cholesterol balance in rats . Additionally, its presence in the diet does not influence cholesterol absorption, unlike sodium taurocholate . These effects suggest that sodium taurochenodeoxycholate has distinct physical and chemical properties that influence its biological activity.
Relevant Case Studies
Several studies have investigated the effects of sodium taurochenodeoxycholate on biological systems. For example, its impact on bile flow and bile acid excretion has been examined, with findings indicating that it can prevent cholestasis when administered with primary bile salts . Another study found that feeding sodium taurochenodeoxycholate to rats led to a decrease in acidic steroid synthesis and cholesterol balance . These case studies highlight the physiological relevance of sodium taurochenodeoxycholate and its potential therapeutic applications.
Applications De Recherche Scientifique
Solubilisation des lipides et des protéines
Le taurochénodeoxycholate de sodium est un détergent ionique utilisé pour solubiliser les lipides et les protéines . Cette propriété le rend utile dans diverses applications de recherche biochimique où la solubilisation des lipides ou des protéines est requise.
Recherche sur les acides biliaires
En tant qu'acide biliaire, le this compound est utilisé dans des études liées au métabolisme des acides biliaires . Par exemple, il a été utilisé dans des études sur le métabolisme du stérol utilisant une combinaison de procédures isotopiques et chromatographiques .
Régulation du glucose
La recherche a utilisé le this compound pour évaluer si les cellules β pancréatiques contribuent à la régulation du glucose dépendante des acides biliaires . Cette recherche est cruciale pour comprendre le rôle des acides biliaires dans le métabolisme du glucose et pourrait avoir des implications pour le traitement du diabète.
Régulation par rétroaction de Ntcp
Le this compound a été utilisé dans des études portant sur la régulation par rétroaction à court terme du polypeptide de cotransport du taurocholate de sodium (Ntcp) par les sels biliaires in vivo . Ntcp est un transporteur clé dans le foie responsable de l'absorption des acides biliaires du sang. Comprendre sa régulation pourrait fournir des informations sur la fonction hépatique et les maladies du foie.
Recherche sur la cholestase
Le this compound a été utilisé dans des recherches portant sur son effet sur la cholestase induite par l'estradiol-17β-D-glucuronide (E-17G) chez les rates femelles . La cholestase est une affection où la bile ne peut pas s'écouler du foie vers le duodénum. Les effets anti-cholestatiques du this compound pourraient potentiellement conduire à de nouveaux traitements pour cette affection.
Détergent dans les applications biochimiques
Grâce à ses propriétés de détergent anionique, le this compound peut être utilisé dans diverses applications biochimiques<a aria-label="1: " data-citationid="85ef87ff-6567-ac9c-f49c-8bada747ae5f-34" h="ID=SERP,5015.
Mécanisme D'action
Target of Action
Sodium taurochenodeoxycholate is a bile acid that is normally produced in the liver . Its primary targets are lipids such as cholesterol in the bile . As a medication, it reduces cholesterol formation in the liver .
Mode of Action
Chenodeoxycholic acid, a primary bile acid in the liver, combines with taurine to form the bile acid taurochenodeoxycholic acid . In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt . It acts as a detergent to solubilize fats in the small intestine and is itself absorbed by active transport in the terminal ileum .
Biochemical Pathways
The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . Hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have shown important anti-apoptotic and neuroprotective activities .
Pharmacokinetics
It is known that it is absorbed by active transport in the terminal ileum . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a result of its action, sodium taurochenodeoxycholate reduces cholesterol formation in the liver, increases the volume of bile secretion from the liver, and increases bile discharge into the duodenum . It also has potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .
Safety and Hazards
Orientations Futures
Sodium taurochenodeoxycholate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It is also being investigated for its role in inflammation and cancer therapy .
Propriétés
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNVUSIMGAJFC-HLEJRKHJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6009-98-9 | |
| Record name | 6009-98-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHENYL TAURINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2SD3PHQ3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

